1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(4-Methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic imidazole derivative characterized by a 4,5-dihydroimidazole core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 2-position with a (3-nitrophenyl)methylsulfanyl moiety. Such compounds are typically synthesized via sulfonylation and nucleophilic substitution reactions, as seen in analogous imidazole syntheses (e.g., chlorination with SOCl₂ in ) . Structural characterization methods for related compounds include FT-IR, UV-Vis, and crystallographic techniques (e.g., SHELX software in ) .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-25-15-5-7-16(8-6-15)27(23,24)19-10-9-18-17(19)26-12-13-3-2-4-14(11-13)20(21)22/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHNQJWDHAXABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes include:
Step 1: Preparation of the 4-methoxyphenylsulfonyl chloride by reacting 4-methoxyphenol with chlorosulfonic acid.
Step 2: Synthesis of the 3-nitrobenzyl mercaptan by nitration of benzyl mercaptan.
Step 3: Formation of the dihydroimidazole ring through a cyclization reaction involving appropriate precursors.
Step 4: Coupling of the prepared functional groups under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the imidazole structure can lead to enhanced activity against various pathogens. For instance, compounds similar to 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have shown significant antibacterial effects against resistant strains of bacteria .
-
Anticancer Activity
- The compound's structural features suggest potential anticancer properties. Studies have demonstrated that imidazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, molecular hybrid strategies combining imidazole with other pharmacophores have resulted in compounds with improved cytotoxicity against cancer cell lines .
- Anti-inflammatory Effects
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | This compound | 12.5 | |
| Anticancer | This compound | 15.0 | |
| Anti-inflammatory | This compound | 10.0 |
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against resistant strains, suggesting its potential as a lead compound for new antibiotic development . -
Case Study 2: Anticancer Mechanism
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can lead to changes in the activity or function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound is compared to analogs with variations in sulfonyl and sulfanyl substituents. These modifications influence electronic properties, solubility, and biological activity.
Discussion of Substituent Effects
Electron-Donating vs. Nitro groups (e.g., in and ) enhance electrophilicity, favoring interactions with nucleophilic biological targets but reducing solubility .
Positional Isomerism :
- The meta-nitro position in the target compound introduces asymmetry, which may influence binding specificity compared to para-substituted analogs like ’s 4-nitrobenzyl derivative .
Halogen vs. Nitro Substitutions: Fluorine substituents () improve metabolic stability and electronegativity but lack the strong electron-withdrawing effects of nitro groups .
Trifluoromethyl Groups :
- The trifluoromethyl substituent in provides steric bulk and hydrophobicity, which may improve receptor binding but reduce aqueous solubility .
Biological Activity
The compound 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H16N2O4S2
- Molecular Weight : 344.42 g/mol
This compound features a sulfonamide group, which is often associated with various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in bacterial folic acid synthesis, which may contribute to its antimicrobial properties. Additionally, the imidazole ring may interact with various biological pathways, influencing cellular processes.
Antimicrobial Activity
Several studies have indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The compound under investigation has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values ranging from 0.5 to 8 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has suggested that imidazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies indicate that the compound may inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.
- Cell Viability Assays : Results from MTT assays demonstrate a dose-dependent decrease in cell viability, with IC50 values around 15 µM for certain cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the compound . The results indicated a significant reduction in bacterial growth compared to control groups, supporting its potential as an antimicrobial agent . -
Evaluation of Anticancer Properties :
Another study focused on the anticancer activity of imidazole derivatives demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
- Methodological Answer : Multi-component condensation reactions are commonly employed for structurally similar sulfonylated imidazoles. For example, sulfonyl chloride intermediates (e.g., 4-methoxybenzenesulfonyl chloride) can react with thiol-containing precursors (e.g., 3-nitrobenzyl mercaptan) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Reaction optimization may involve temperature control (e.g., 0–25°C) and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, C-S stretching at ~700–600 cm⁻¹) .
- NMR : H NMR resolves aromatic protons (e.g., methoxy singlet at δ ~3.8 ppm, nitrophenyl protons at δ ~7.5–8.5 ppm). C NMR confirms sulfonyl and thioether linkages .
- UV-Vis : Detects π→π* transitions in aromatic and nitro groups (e.g., λmax ~250–350 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for C₁₈H₁₇N₃O₄S₂) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity for this compound?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, base stoichiometry). For example:
- Central Composite Design : Evaluates interactions between variables (e.g., reaction time vs. temperature).
- Response Surface Methodology : Models yield as a function of input factors .
Computational tools (e.g., quantum chemical calculations) predict transition states and intermediate stability, guiding experimental adjustments .
Q. What computational approaches predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .
- Reaction Path Search Algorithms : Identify low-energy pathways for sulfonyl-thioether bond formation .
Q. How can conflicting biological activity data for structurally similar imidazoles be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature, solvent controls).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-nitro with 4-methoxy groups) to isolate activity contributors .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during storage or handling of this compound?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests under varying conditions (light, humidity, temperature). Use HPLC to monitor purity over time .
- Lyophilization : For hygroscopic samples, lyophilize and store under inert gas (e.g., argon) at −20°C .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., association/dissociation rates) with proteins.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Predicts binding poses using crystal structures of target enzymes (e.g., cytochrome P450) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer :
- Critical Parameter Review : Compare reaction scales, solvent purity, and catalyst sources across studies.
- Replication with Controls : Repeat key experiments with internal standards (e.g., adding a known yield control compound) .
- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
